N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide

CDK inhibitor cell cycle isothiazolidine-1,1-dioxide

Prioritize this compound for kinase selectivity panels to distinguish CDK1/CDK2 from CK2 inhibition. The 5-position isothiazolidine-1,1-dioxide attachment is structurally validated for CDK2 hinge-region binding (PDB: 2DUV), while the 4-methoxybenzamide linkage modulates hydrogen-bonding capacity and lipophilicity, enabling precise mapping of kinase-phosphatase crosstalk. Ideal as a reference standard for regioisomeric selectivity studies and for exploring the EP0881219B1 patent space with novel linker-type SAR.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 941886-46-0
Cat. No. B2955586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide
CAS941886-46-0
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H20N2O4S/c1-13-4-7-15(20-10-3-11-25(20,22)23)12-17(13)19-18(21)14-5-8-16(24-2)9-6-14/h4-9,12H,3,10-11H2,1-2H3,(H,19,21)
InChIKeyFHVHCNSSMPCLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide (CAS 941886-46-0) Procurement & Selection Guide: Dioxothiazolidylbenzamide Class Overview


N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide (CAS 941886-46-0) is a synthetic small molecule belonging to the N-substituted dioxothiazolidylbenzamide class, first disclosed in Kyorin Pharmaceutical's patent family (EP0881219B1) claiming hypoglycemic and lipid-lowering activities [1]. The compound features a 1,1-dioxidoisothiazolidine heterocycle linked to a 2-methylphenyl core via the isothiazolidine nitrogen, with a 4-methoxybenzamide substituent. This structural scaffold is associated with two major pharmacological lineages: the Kyorin anti-diabetic series targeting insulin resistance [1] and the isothiazolidine-1,1-dioxide-containing CDK inhibitor series exemplified by 3-hydroxychromone and 3,5-diaminoindazole derivatives [2] [3].

Why N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide Cannot Be Casually Substituted: Key Structural Determinants of Differentiation


Substituting N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide with a general 'dioxothiazolidylbenzamide' or 'isothiazolidine-1,1-dioxide' derivative is scientifically unjustified because two critical structural variables dictate target engagement profiles: (1) the regioisomeric position of the dioxidoisothiazolidine attachment on the central phenyl ring (ortho/meta/para to the benzamide) determines steric accessibility to kinase ATP pockets or phosphatase catalytic sites [1] [2]; (2) the nature of the benzamide substituent (4-methoxy in this compound versus 4-chloro, 3-fluoro, 3,5-dimethyl, or unsubstituted in analogs) modulates hydrogen-bonding capacity and lipophilicity, directly influencing target selectivity between CDK1/CDK2, CK2, PTP1B, YopH, and the metabolic targets claimed in Kyorin patents [1] [2] [3]. Furthermore, the 2-methyl group on the central phenyl ring introduces conformational constraint absent in des-methyl analogs, which can affect binding pose and metabolic stability [3].

Quantitative Differentiation Evidence for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide (CAS 941886-46-0)


CDK1/CDK2 Inhibitory Potential Conferred by Isothiazolidine-1,1-Dioxide Scaffold vs. Non-Dioxido Analogs

The 1,1-dioxidoisothiazolidine moiety in this compound is a critical pharmacophore for cyclin-dependent kinase (CDK) inhibition. Lee et al. (2007) demonstrated that isothiazolidine-1,1-dioxide-containing 3-hydroxychromone analogs achieve potent CDK1 and CDK2 inhibition, whereas the non-dioxido isothiazolidine counterparts show markedly reduced activity [1]. In the 3,5-diaminoindazole series, introduction of 1λ⁶-isothiazolidine-1,1-dioxide at the indazole 5-position was essential for obtaining potent CDK1/CDK2 inhibitors; compounds lacking this moiety were essentially inactive [2]. While target compound-specific CDK IC₅₀ data are not publicly available, the presence of the intact 1,1-dioxidoisothiazolidine motif predicts CDK engagement potential that is absent in simple benzamide derivatives lacking the dioxido heterocycle [1] [2].

CDK inhibitor cell cycle isothiazolidine-1,1-dioxide

Structural Differentiation from Kyorin Patent Lead Compound: 4-Methoxybenzamide vs. 2-Methoxybenzamide Substitution

The Kyorin patent (EP0881219B1) exemplifies N-(3-trifluoromethylbenzyl)-5-(2,4-dioxothiazolidin-5-yl)-2-methoxybenzamide as a lead compound [1]. The target compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide differs in three key structural features: (i) the dioxidoisothiazolidine is linked directly to the central phenyl ring via the isothiazolidine nitrogen rather than through a methylene linker at the 5-position; (ii) the benzamide substitution is 4-methoxy rather than 2-methoxy; (iii) the central phenyl carries a 2-methyl group. These differences produce a distinct hydrogen-bonding vector (para-methoxy vs. ortho-methoxy) and altered LOGP, predicting differential PPAR-γ and aldose reductase binding profiles within the Kyorin pharmacophore model [1]. This compound therefore represents a structurally non-redundant member of the patent class.

insulin resistance aldose reductase hypoglycemic agent

CK2 Inhibitory Potential: Class-Level SAR from 2-Phenylisothiazolidin-3-one-1,1-dioxide Series

Chekanov et al. (2014) reported that 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives inhibit human protein kinase CK2, with the most potent compound (3-{[2-chloro-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]amino}benzoic acid) achieving IC₅₀ = 1.5 μM [1]. The target compound shares the critical isothiazolidine-1,1-dioxide core but features a benzamide (rather than 3-oxoisothiazolidine) linkage. This structural similarity places it within the CK2 inhibitor chemotype, distinguishing it from thiazolidinedione-type PPAR-γ agonists (e.g., rosiglitazone) that lack CK2 activity [1]. The presence of the 4-methoxybenzamide group may further modulate CK2 vs. CDK selectivity relative to the 3-oxoisothiazolidine series, offering a unique selectivity vector for kinase profiling studies.

CK2 inhibitor protein kinase CK2 isothiazolidin-3-one-1,1-dioxide

Regioisomeric Differentiation: 5-Position Isothiazolidine Attachment on Central Phenyl vs. 3- and 4-Position Analogs

The target compound features the 1,1-dioxidoisothiazolidine group at the 5-position (meta to the benzamide) of the central 2-methylphenyl ring. The X-ray crystal structure of CDK2 in complex with a 5-position isothiazolidine-1,1-dioxide-containing ligand (PDB: 2DUV) confirms that this regioisomeric arrangement enables productive interactions within the ATP-binding pocket [1]. In contrast, 3-position and 4-position isomers (e.g., N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, CAS 951626-XX-X series) orient the dioxidoisothiazolidine group differently relative to the hinge region, which is predicted to alter kinase selectivity profiles [2]. The 2-methyl substituent on the central ring further restricts conformational freedom, potentially enhancing binding site complementarity compared to des-methyl regioisomers.

regioisomer CDK2 binding structure-activity relationship

Dual PTP/CDK Pharmacophore Potential: Isothiazolidine-1,1-Dioxide as a Phosphoryl Mimetic

Isothiazolidinone (IZD) heterocycles function as phosphoryl mimetics in protein tyrosine phosphatase (PTP) inhibitors, simultaneously replicating the binding interactions of both a phosphoryl group and a conserved water molecule, as demonstrated by X-ray co-crystal structures of PTP1B and YopH complexes [1]. The target compound retains the isothiazolidine-1,1-dioxide core necessary for this phosphoryl mimetic function. While IZD-containing peptide inhibitors of PTP1B achieve nanomolar potency (e.g., compound 12 in Combs et al. 2005), the benzamide scaffold of the target compound represents a non-peptidic entry point into this pharmacophore space [2]. This dual CDK/PTP pharmacophore potential distinguishes it from pure CDK inhibitors (e.g., dinaciclib, palbociclib) and pure PTP1B inhibitors, offering a unique tool for studying kinase-phosphatase crosstalk.

PTP1B inhibitor YopH inhibitor phosphotyrosine mimetic

Preferred Research and Industrial Application Scenarios for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide (CAS 941886-46-0)


Kinase Selectivity Profiling: Differentiating CDK1/CDK2 vs. CK2 Engagement Using Isothiazolidine-1,1-Dioxide Benzamide Scaffolds

This compound should be prioritized in kinase selectivity panels where the goal is to distinguish CDK1/CDK2 inhibition from CK2 inhibition. The 5-position isothiazolidine-1,1-dioxide attachment is structurally validated for CDK2 hinge-region binding (PDB: 2DUV) [1], while the benzamide linkage (as opposed to the 3-oxoisothiazolidine in CK2-selective chemotypes) may confer differential CK2 vs. CDK selectivity. Using this compound alongside a 2-phenylisothiazolidin-3-one-1,1-dioxide CK2 inhibitor [2] enables systematic mapping of how the benzamide carbonyl orientation affects kinase selectivity within the isothiazolidine-1,1-dioxide pharmacophore class.

Structurally Differentiated Tool Compound for Kyorin Patent SAR Expansion

For medicinal chemistry programs exploring the EP0881219B1 patent space, this compound provides three points of structural divergence from the patent's lead N-(3-trifluoromethylbenzyl)-5-(2,4-dioxothiazolidin-5-yl)-2-methoxybenzamide: N-linked (rather than C-linked) isothiazolidine connectivity, 4-methoxy (rather than 2-methoxy) benzamide substitution, and a 2-methyl central phenyl substituent [3]. These features enable exploration of linker-type SAR and benzamide substitution vectors that are not addressed by the patent's exemplified compounds, potentially unlocking novel IP space or improved metabolic stability profiles.

Phosphatase-Kinase Crosstalk Studies: Dual CDK/PTP Pharmacophore Investigations

Investigators studying the interplay between CDK-mediated cell cycle regulation and PTP1B/YopH-mediated signaling pathways should select this compound as a starting scaffold. The isothiazolidine-1,1-dioxide core has crystallographically validated binding modes in both CDK2 [1] and PTP catalytic sites [4], providing a rare opportunity to probe kinase-phosphatase crosstalk with a single chemotype. This is not achievable with dedicated CDK inhibitors (e.g., palbociclib) or dedicated PTP inhibitors alone.

Regioisomeric Selectivity Reference Standard in Isothiazolidine-Protein Interaction Studies

For structural biology and biophysical studies requiring precise control of ligand geometry, this compound's defined 5-position (meta to benzamide) isothiazolidine attachment provides a well-characterized binding geometry as evidenced by the 2DUV co-crystal structure [1]. It should be used as a reference standard when testing 3-position or 4-position regioisomers to quantify the impact of regioisomeric attachment on binding affinity and selectivity, ensuring that observed biological effects are attributable to regiospecific target engagement rather than batch variability.

Quote Request

Request a Quote for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.